![molecular formula C13H14N2O B3208821 2-Methyl-4-(pyridin-4-ylmethoxy)aniline CAS No. 105326-87-2](/img/structure/B3208821.png)
2-Methyl-4-(pyridin-4-ylmethoxy)aniline
Overview
Description
2-Methyl-4-(pyridin-4-ylmethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-(pyridin-4-ylmethoxy)aniline is 1S/C13H14N2O/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8H,9,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2-Methyl-4-(pyridin-4-ylmethoxy)aniline is a powder at room temperature . It has a melting point of 140-141 degrees Celsius .Scientific Research Applications
- Anticancer Activity : Researchers have explored the anticancer potential of this compound. While it exhibits weak cytotoxic activity against normal liver cells (HL7702), it shows excellent antiproliferative effects against lung cancer (A549) and colon cancer (HCT116) cell lines .
Medicinal Chemistry and Drug Development
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-4-(pyridin-4-ylmethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8H,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQXRJBGPCKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyridin-4-ylmethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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